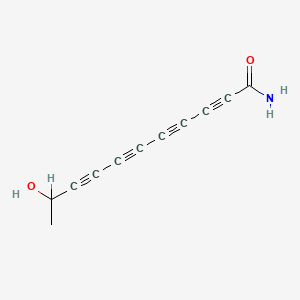

10-Hydroxyundeca-2,4,6,8-tetraynamide

Description

polyine from culture of fungus Mycena viridimarginata; structure given in first source

Properties

CAS No. |

83475-37-0 |

|---|---|

Molecular Formula |

C11H7NO2 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

10-hydroxyundeca-2,4,6,8-tetraynamide |

InChI |

InChI=1S/C11H7NO2/c1-10(13)8-6-4-2-3-5-7-9-11(12)14/h10,13H,1H3,(H2,12,14) |

InChI Key |

MGQYNHBGKXGGRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC#CC#CC#CC(=O)N)O |

Synonyms |

10-hydroxy-undeca-2,4,6,8-tetraynamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 10-Hydroxy-undeca-2,4,6,8-tetraynamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 10-Hydroxy-undeca-2,4,6,8-tetraynamide is a novel molecular entity for which no synthesis has been previously reported. The following guide presents a hypothetical, yet plausible, synthetic pathway and expected characterization data based on established principles of organic chemistry and spectroscopy.

Introduction

Polyynes are a class of organic compounds characterized by a chain of alternating single and triple carbon-carbon bonds.[1] These rigid, linear molecules are of significant interest in materials science for their potential as molecular wires and in medicinal chemistry due to the prevalence of the polyyne motif in various natural products with potent biological activity. The incorporation of a terminal amide and a hydroxyl group, as in the case of 10-Hydroxy-undeca-2,4,6,8-tetraynamide, introduces functionalities that can modulate the molecule's solubility, stability, and biological interactions. This guide outlines a feasible synthetic approach and a comprehensive characterization strategy for this novel compound.

Proposed Synthetic Pathway

The synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide can be envisioned through a convergent approach, primarily relying on the Cadiot-Chodkiewicz coupling reaction.[2][3] This copper-catalyzed cross-coupling of a terminal alkyne with a haloalkyne is a robust method for the construction of unsymmetrical polyynes.[2][4] The proposed multi-step synthesis is outlined below.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for 10-Hydroxy-undeca-2,4,6,8-tetraynamide.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-hepta-2,4,6-triyn-1-ol (Intermediate C)

This step involves the Cadiot-Chodkiewicz coupling of propargyl alcohol (A) and 1-bromo-penta-2,4-diyne (B).

-

Materials: Propargyl alcohol, 1-bromo-penta-2,4-diyne, copper(I) chloride, ethylamine (70% in water), and tetrahydrofuran (THF).

-

Procedure:

-

A solution of propargyl alcohol (1.0 eq) in THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, copper(I) chloride (0.1 eq) and ethylamine (2.0 eq) are added.

-

A solution of 1-bromo-penta-2,4-diyne (1.1 eq) in THF is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred for 4-6 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 7-bromo-hepta-2,4,6-triyn-1-ol.

-

Step 2: Synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide (Final Product E)

The final product is synthesized via a second Cadiot-Chodkiewicz coupling between the intermediate 7-bromo-hepta-2,4,6-triyn-1-ol (C) and propynamide (D).

-

Materials: 7-Bromo-hepta-2,4,6-triyn-1-ol, propynamide, copper(I) iodide, n-butylamine, and dimethylformamide (DMF).

-

Procedure:

-

A solution of 7-bromo-hepta-2,4,6-triyn-1-ol (1.0 eq) and propynamide (1.2 eq) is prepared in DMF under an inert atmosphere.

-

Copper(I) iodide (0.1 eq) and n-butylamine (2.0 eq) are added to the solution.

-

The reaction mixture is stirred at 40 °C for 8-12 hours, with progress monitored by TLC.

-

After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate.

-

The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

The final product, 10-Hydroxy-undeca-2,4,6,8-tetraynamide, is purified by preparative high-performance liquid chromatography (HPLC).

-

Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| H-10 | ~ 3.8 (t) | C-11: ~ 60 |

| H-11 | ~ 4.2 (d) | C-10: ~ 70 |

| NH₂ | ~ 7.5-8.5 (br s) | C-9: ~ 65 |

| OH | ~ 2.0-3.0 (br s) | C-8: ~ 75 |

| C-7: ~ 68 | ||

| C-6: ~ 78 | ||

| C-5: ~ 69 | ||

| C-4: ~ 79 | ||

| C-3: ~ 72 | ||

| C-2: ~ 82 | ||

| C-1 (C=O): ~ 165 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

Table 2: Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3100-3500 (two bands for primary amide)[8] |

| C≡C | Stretching | 2100-2260 (weak to medium) |

| C=O | Stretching | 1630-1690 (strong)[9] |

| C-O | Stretching | 1050-1150 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[10][11]

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Ion | Predicted m/z |

| ESI+ | [M+H]⁺ | 188.07 |

| ESI+ | [M+Na]⁺ | 210.05 |

| ESI- | [M-H]⁻ | 186.05 |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression.

Diagram of the Experimental Workflow:

Caption: General workflow for the synthesis and characterization of the target compound.

Potential Applications and Future Directions

While the biological activity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide is unknown, its structure suggests several possibilities. The polyyne chain could act as a rigid scaffold for positioning the hydroxyl and amide groups to interact with biological targets such as enzymes or receptors. The terminal amide could participate in hydrogen bonding, a key interaction in many biological systems.

Future research could involve:

-

Biological Screening: Testing the compound for cytotoxic, antimicrobial, or enzyme inhibitory activity.

-

Analogue Synthesis: Modifying the chain length, and the position and nature of the functional groups to explore structure-activity relationships.

-

Signaling Pathway Studies: If biological activity is identified, further studies could elucidate the mechanism of action and the signaling pathways involved.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of the novel compound 10-Hydroxy-undeca-2,4,6,8-tetraynamide. The proposed synthetic route, utilizing the Cadiot-Chodkiewicz coupling, is a well-established and versatile method for the construction of polyynes. The detailed characterization plan, employing NMR, IR, and mass spectrometry, will be essential for confirming the structure and purity of this new molecular entity. The exploration of its potential biological activities could open new avenues in drug discovery and development.

References

- 1. Polyyne - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pollyynes and the formation of fullerenes - The Fullerenes [resolve.cambridge.org]

In Silico Modeling of 10-Hydroxy-undeca-2,4,6,8-tetraynamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the novel polyyne compound, 10-Hydroxy-undeca-2,4,6,8-tetraynamide. Due to the limited publicly available data on this specific molecule, this document outlines a robust, hypothetical computational strategy designed to elucidate its potential bioactivity, pharmacokinetic properties, and mechanism of action. The methodologies described herein are grounded in established computational techniques for the analysis of natural products and are intended to serve as a roadmap for researchers and drug development professionals. This guide includes detailed hypothetical experimental protocols, structured data tables for the presentation of potential quantitative results, and visualizations of the computational workflow and a plausible signaling pathway.

Introduction

Natural products, with their vast structural diversity, have historically been a cornerstone of drug discovery. Polyynes, a class of natural products characterized by multiple acetylene units, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 10-Hydroxy-undeca-2,4,6,8-tetraynamide is a novel polyyne whose therapeutic potential remains unexplored. In silico modeling offers a rapid and cost-effective approach to predict the compound's bioactivity and drug-like properties, thereby guiding further experimental validation.

This guide details a multi-step computational approach encompassing ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By following this workflow, researchers can generate valuable preliminary data on the potential of 10-Hydroxy-undeca-2,4,6,8-tetraynamide as a therapeutic agent.

Proposed In Silico Modeling Workflow

The proposed computational workflow is designed to systematically evaluate the therapeutic potential of 10-Hydroxy-undeca-2,4,6,8-tetraynamide. The overall process is depicted in the workflow diagram below.

Detailed Methodologies (Experimental Protocols)

This section provides detailed, hypothetical protocols for the key stages of the in silico analysis.

Ligand Preparation

-

2D Structure Generation: The 2D structure of 10-Hydroxy-undeca-2,4,6,8-tetraynamide will be drawn using a chemical drawing software (e.g., ChemDraw).

-

3D Structure Generation: The 2D structure will be converted to a 3D conformation using a molecular modeling program (e.g., Avogadro, Maestro).

-

Energy Minimization: The 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. The minimization will be performed until a convergence criterion of 0.01 kcal/(mol·Å) is reached.

-

Ligand Parameterization: If necessary for molecular dynamics simulations, partial charges and atom types will be assigned using tools like ANTECHAMBER with the General Amber Force Field (GAFF).

Target Identification

-

Literature Review: A thorough review of scientific literature will be conducted to identify known protein targets of similar polyyne natural products.

-

Database Searching: Public databases such as ChEMBL, PubChem, and DrugBank will be searched for compounds structurally similar to 10-Hydroxy-undeca-2,4,6,8-tetraynamide to identify their known biological targets.

-

Reverse Docking: The prepared ligand structure will be docked against a panel of known drug targets using a reverse docking server (e.g., PharmMapper, SwissTargetPrediction) to predict potential protein targets.

Molecular Docking

-

Protein Preparation: The 3D structures of identified protein targets will be downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, polar hydrogens will be added, and charges will be assigned using a protein preparation wizard (e.g., in AutoDock Tools, Schrödinger's Protein Preparation Wizard).

-

Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand or through binding site prediction algorithms. A grid box of appropriate dimensions (e.g., 60x60x60 Å) will be centered on the active site.

-

Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Glide. The ligand will be treated as flexible, while the protein will be kept rigid. The search algorithm will be run with high exhaustiveness (e.g., exhaustiveness = 16 for AutoDock Vina).

-

Pose Analysis: The top-ranked docking poses will be visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Molecular Dynamics (MD) Simulation

-

System Preparation: The best-ranked protein-ligand complex from molecular docking will be placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions (e.g., Na+, Cl-) will be added to neutralize the system.

-

Simulation Protocol:

-

Minimization: The system will be minimized for 10,000 steps to remove steric clashes.

-

Equilibration: The system will be gradually heated to 300 K and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles for 1 nanosecond (ns) each.

-

Production Run: A production MD simulation will be run for at least 100 ns.

-

-

Trajectory Analysis: The MD trajectory will be analyzed to assess the stability of the protein-ligand complex. Key metrics to be calculated include Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the number of hydrogen bonds between the protein and ligand over time.

ADMET Prediction

-

Property Calculation: The 3D structure of 10-Hydroxy-undeca-2,4,6,8-tetraynamide will be submitted to an ADMET prediction server or software (e.g., SwissADME, ADMETlab 2.0).

-

Parameter Analysis: A comprehensive set of pharmacokinetic and toxicological properties will be calculated, including but not limited to:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

Data Presentation (Hypothetical Data)

The following tables present hypothetical quantitative data that could be generated from the proposed in silico study.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.9 | His367, His372, Gln558 |

| Polyketide Synthase (PKS) | 2HG4 | -9.2 | Ser100, Asn130, His201 |

| Tubulin | 1JFF | -7.1 | Cys241, Leu242, Val318 |

Table 2: Hypothetical Molecular Dynamics Simulation Metrics (100 ns)

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Average H-Bonds |

| COX-2 Complex | 1.8 ± 0.3 | 0.9 ± 0.2 | 3.1 ± 0.8 |

| 5-LOX Complex | 2.1 ± 0.4 | 1.2 ± 0.3 | 2.5 ± 0.6 |

| PKS Complex | 1.5 ± 0.2 | 0.7 ± 0.1 | 4.2 ± 1.1 |

Table 3: Hypothetical ADMET Profile of 10-Hydroxy-undeca-2,4,6,8-tetraynamide

| Property | Predicted Value | Interpretation |

| Absorption | ||

| HIA | High | Well absorbed from the intestine |

| Caco-2 Permeability | High | Good potential for oral bioavailability |

| Distribution | ||

| BBB Penetration | No | Unlikely to cross the blood-brain barrier |

| PPB | >90% | High binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Proposed Signaling Pathway

Based on the hypothetical docking results suggesting activity against COX-2 and 5-LOX, a plausible mechanism of action for 10-Hydroxy-undeca-2,4,6,8-tetraynamide could be the modulation of the eicosanoid signaling pathway, which is crucial in inflammation.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the preliminary evaluation of 10-Hydroxy-undeca-2,4,6,8-tetraynamide. While the presented data is hypothetical, the described workflow provides a robust framework for generating meaningful predictions about the compound's bioactivity, stability in a protein-ligand complex, and pharmacokinetic profile. The successful application of these computational methods can significantly accelerate the drug discovery process by identifying promising lead candidates and providing a mechanistic rationale for their further development. It is imperative that the in silico predictions are ultimately validated through rigorous in vitro and in vivo experimental studies.

Unveiling the Antitumor Potential of Novel Polyyne Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of novel polyyne amides, a class of synthetic compounds demonstrating significant promise in cancer therapy. Polyyne amides are characterized by a molecular structure containing one or more carbon-carbon triple bonds (alkynes) and an amide linkage. This unique chemical architecture confers upon them potent biological activities, primarily centered on the induction of programmed cell death (apoptosis) in cancer cells, making them a focal point for the development of next-generation chemotherapeutics. This document provides a comprehensive overview of their cytotoxic effects, mechanisms of action, and the experimental methodologies used to elucidate their therapeutic potential.

Cytotoxic Activity of Novel Polyyne Amides

The primary indicator of the anticancer potential of a compound is its ability to inhibit the proliferation of and kill cancer cells. The cytotoxic activity of novel polyyne amides has been evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

While extensive quantitative data for a broad range of novel synthetic polyyne amides is still emerging, preliminary studies on related compounds, including naturally occurring polyynes and various synthetic amides, have shown potent cytotoxic effects. For instance, studies on novel amide derivatives have demonstrated significant activity against various cancer cell lines.[1][2]

Table 1: Cytotoxicity (IC50) of Novel Amide Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Amide Derivative 8q | MDA-MB-231 (Breast Cancer) | 18.7 | [3] |

| Piperine (Reference) | MDA-MB-231 (Breast Cancer) | 47.8 | [3] |

| 5-FU (Reference) | MDA-MB-231 (Breast Cancer) | 38.5 | [3] |

| Amide Derivative 7i | MCF-7 (Breast Cancer) | 0.07 ± 0.0061 | [4] |

| Amide Derivative 7j | MCF-7 (Breast Cancer) | Data not specified | [4] |

| Amide Derivative 7h | PC3 (Prostate Cancer) | Data not specified | [4] |

| Amide Derivative 7g | DU-145 (Prostate Cancer) | Data not specified | [4] |

| Etoposide (Reference) | Various | 1.97 ± 0.45 to 3.08 ± 0.135 | [4] |

| Betulonic Acid Amide EB171 | MCF-7 (Breast Cancer) | 26 ± 1 | [5] |

| Betulonic Acid Amide EB171 | A375 (Melanoma) | 17 ± 2 | [5] |

| Betulonic Acid Amide EB171 | COLO 829 (Melanoma) | 35 ± 1 | [5] |

| Betulonic Acid (Reference) | A375 (Melanoma) | 7 ± 1 | [5] |

Mechanism of Action: Induction of Apoptosis

A key mechanism through which polyyne amides exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer. By selectively triggering apoptosis in cancer cells, polyyne amides can eliminate malignant cells without causing widespread damage to healthy tissues. The induction of apoptosis is often assessed by flow cytometry using Annexin V and propidium iodide (PI) staining and by observing changes in the expression of key apoptosis-related proteins through Western blotting.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

One of the identified mechanisms of action for a naturally occurring polyyne, falcarindiol, involves the induction of endoplasmic reticulum (ER) stress.[6][7] The ER is a cellular organelle responsible for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER triggers a state of stress, leading to the activation of the unfolded protein response (UPR). Prolonged or severe ER stress can ultimately lead to apoptosis. Falcarindiol has been shown to induce ER stress, leading to the activation of the UPR and subsequent apoptosis in colon cancer cells.[6][7] This suggests that synthetic polyyne amides may also function through this pathway.

MAPK Pathway Activation

Another potential mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies on polyisoprenylated cysteinyl amide inhibitors (PCAIs) have shown that these compounds can stimulate the phosphorylation of key proteins in the MAPK pathway, such as MEK1/2 and ERK1/2, ultimately leading to apoptosis, possibly through the action of pro-apoptotic isoforms of p90RSK.[8][9]

Cell Cycle Arrest

In addition to inducing apoptosis, some novel amide derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3] Flow cytometry analysis is used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase indicates that the compound interferes with the molecular machinery governing that stage of cell division. For example, piperine-based urea derivative 8q was found to cause cell arrest at the G2/M phase in MDA-MB-231 cells.[3]

Table 2: Effect of Piperine-Based Urea Derivative 8q on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | % G0/G1 | % S | % G2/M | % Apoptotic Cells | Reference |

| Control | Data not specified | Data not specified | Data not specified | 0.50% | [3] |

| Compound 8q | Data not specified | Data not specified | Increased | 14.84% (11-fold increase) | [3] |

Experimental Protocols

To ensure the reproducibility and validation of the findings related to the biological activity of novel polyyne amides, detailed experimental protocols are essential.

MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the novel polyyne amides for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Protocol:

-

Cell Treatment: Treat cancer cells with the desired concentrations of polyyne amides for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of apoptosis-related proteins such as caspases and members of the Bcl-2 family.

Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

Novel polyyne amides represent a promising class of compounds with significant potential for the development of new anticancer therapies. Their ability to induce apoptosis in cancer cells through various mechanisms, including ER stress and MAPK pathway activation, highlights their multifaceted therapeutic potential. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting area.

Future research should focus on synthesizing and screening a broader range of novel polyyne amides to identify lead compounds with enhanced potency and selectivity. In-depth mechanistic studies are required to fully elucidate the signaling pathways involved in their pro-apoptotic effects. Furthermore, preclinical studies in animal models are crucial to evaluate the in vivo efficacy and safety of these promising compounds, with the ultimate goal of translating these findings into clinical applications for the benefit of cancer patients.

References

- 1. [PDF] Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors | Semantic Scholar [semanticscholar.org]

- 2. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the World of Naturally Occurring Tetramic Acids: A Technical Guide for Researchers

A Note on Terminology: Initial investigations into "naturally occurring tetraynamides" yielded limited specific findings, with a strong indication from available literature that the intended topic of interest is likely the well-documented and structurally significant class of "naturally occurring tetramic acids." This guide will, therefore, provide a comprehensive overview of the discovery, characterization, and biological activities of tetramic acids, a class of natural products with significant therapeutic potential.

Naturally occurring tetramic acids are a diverse group of secondary metabolites characterized by a pyrrolidine-2,4-dione core structure. These compounds have been isolated from a wide array of terrestrial and marine organisms, including fungi, bacteria, and sponges. Their intriguing molecular architecture and potent biological activities, ranging from antibacterial and antiviral to antitumor, have made them a focal point for natural product chemists, pharmacologists, and drug development professionals.[1][2]

Core Structure and Diversity

The fundamental tetramic acid scaffold can be extensively modified with various substituents, leading to a vast chemical diversity with multiple stereogenic centers. This structural complexity contributes to their wide range of biological functions.[2] Key classifications of naturally occurring tetramic acids include simple 3-acyl tetramic acids, 3-oligoenoyltetramic acids, 3-decalinoyltetramic acids, 3-spirotetramic acids, macrocyclic tetramic acids, and N-acylated tetramic acids.[2]

Isolation and Structure Elucidation: A Methodological Overview

The discovery of novel tetramic acids relies on a systematic workflow encompassing extraction, purification, and structural characterization.

Experimental Workflow for the Discovery of Tetramic Acids

Caption: A generalized workflow for the isolation and characterization of tetramic acids from natural sources.

1. Extraction and Isolation:

-

Source Material: Fermentation broths of microorganisms (e.g., fungi, actinomycetes) or homogenized tissues of marine invertebrates.

-

Initial Extraction: The culture filtrate or biomass is typically extracted with organic solvents such as ethyl acetate (EtOAc) or methanol (MeOH) to obtain a crude extract.

-

Fractionation: The crude extract is subjected to preliminary separation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica gel or Sephadex LH-20.

-

Purification: Final purification to yield individual compounds is achieved through repeated semi-preparative or preparative high-performance liquid chromatography (HPLC).

2. Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC), are crucial for elucidating the planar structure and relative stereochemistry.

-

Chiroptical Methods: The absolute configuration of stereocenters is often determined using techniques like circular dichroism (CD) spectroscopy or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete molecular structure, including absolute stereochemistry.

Biological Activities of Selected Tetramic Acids

The diverse structures of tetramic acids translate into a broad spectrum of biological activities, with many compounds exhibiting potent antimicrobial and cytotoxic effects.

| Compound | Source Organism | Biological Activity | Quantitative Data (IC50/MIC) |

| Equisetin | Fusarium equiseti | Antibacterial, Anti-HIV, Cytotoxic | Not specified in provided context |

| Lydicamycin | Streptomyces platensis | Antibacterial (Gram-positive) | MIC: 0.39–12.5 μg/mL |

| Pseurotin A | Aspergillus sydowii | Antimicrobial, Antiparasitic | MIC (E. coli): 3.74 µM |

| Pyrrospirones C–I | Marine-derived fungus | Cytotoxic (Glioma cells), Antibacterial | IC50: 1.06–8.52 µM (Compound 151) |

| Penicipyrrodiether A | Marine-derived fungus | Antibacterial (MRSA) | MIC: 5.0 μg/mL |

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many tetramic acids are still under investigation. However, their biological effects are often attributed to the inhibition of key cellular processes. For instance, some tetramic acids are known to interfere with bacterial cell wall synthesis, while others exhibit their anticancer effects by inducing apoptosis or inhibiting specific signaling pathways involved in cell proliferation.

Hypothetical Signaling Pathway Inhibition by a Tetramic Acid

Caption: A conceptual diagram illustrating the potential inhibition of a cancer cell signaling pathway by a bioactive tetramic acid.

Future Directions

The field of natural products continues to be a vital source of novel chemical entities for drug discovery. The structural diversity and potent bioactivities of tetramic acids highlight their potential as lead compounds for the development of new therapeutic agents. Future research will likely focus on:

-

Genome Mining: Utilizing genomic data from microorganisms to identify novel biosynthetic gene clusters for tetramic acids.

-

Synthetic Biology: Engineering microbial hosts for the heterologous production of known and novel tetramic acids.

-

Medicinal Chemistry: Synthesizing analogs of naturally occurring tetramic acids to improve their pharmacological properties and explore structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential.

References

A Theoretical and Predictive Technical Guide to 10-Hydroxy-undeca-2,4,6,8-tetraynamide

Disclaimer: The following technical guide is a theoretical and predictive analysis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide. As of the time of this writing, there is no publicly available experimental data for this specific compound. The information presented herein is based on computational predictions, established principles of organic chemistry, and extrapolation from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals as a starting point for further investigation.

Introduction

10-Hydroxy-undeca-2,4,6,8-tetraynamide is a polyyne compound characterized by a C11 carbon chain with four conjugated triple bonds, a terminal amide group, and a hydroxyl group at the other end. Polyynes are a class of organic compounds with alternating single and triple bonds that are of significant interest due to their unique electronic properties and diverse biological activities.[1] Many naturally occurring polyynes exhibit potent antimicrobial, antiviral, and cytotoxic effects.[1][2] This guide provides a predictive overview of the physicochemical properties, a plausible synthetic route, and potential biological activities of 10-Hydroxy-undeca-2,4,6,8-tetraynamide to stimulate and inform future research.

Predicted Physicochemical Properties

The physicochemical properties of a compound are crucial for its handling, formulation, and biological activity. In the absence of experimental data, these properties have been calculated using computational methods and predicted based on the compound's structure.

Table 1: Predicted Physicochemical Properties of 10-Hydroxy-undeca-2,4,6,8-tetraynamide

| Property | Predicted Value/Characteristic | Method of Prediction/Basis |

| Molecular Formula | C₁₁H₇NO₂ | - |

| Molecular Weight | 185.18 g/mol | Calculation from molecular formula |

| Appearance | Likely to be an unstable solid, possibly colored. | Polyynes are often unstable and can be colored due to the extended conjugated system. |

| Melting Point | Predicted to be relatively high and may decompose upon melting. | The presence of polar functional groups (amide and hydroxyl) capable of hydrogen bonding would increase the melting point. The high degree of unsaturation suggests potential instability at elevated temperatures. |

| Boiling Point | Not applicable; likely to decompose before boiling. | The high molecular weight and strong intermolecular forces, coupled with the instability of the polyyne chain, make it unlikely to have a measurable boiling point. |

| Solubility | Predicted to have low solubility in water and non-polar organic solvents, with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). | The polar amide and hydroxyl groups would contribute to water solubility, but the long, hydrophobic carbon chain would counteract this. Polar aprotic solvents are often good solvents for compounds with a mix of polar and non-polar character. |

| pKa | The hydroxyl group is expected to have a pKa around 16-18. The N-H of the primary amide is weakly acidic, with a pKa around 17. | Based on typical pKa values for primary alcohols and primary amides. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5 - 2.5. | An estimation based on the presence of both hydrophilic (hydroxyl, amide) and hydrophobic (undecatetra-yne) moieties. |

Proposed Synthetic Pathway

The synthesis of polyynes often involves oxidative coupling reactions of terminal alkynes.[3] A plausible synthetic route for 10-Hydroxy-undeca-2,4,6,8-tetraynamide could involve a convergent approach, building the polyyne chain through sequential coupling reactions.

Experimental Protocol: Proposed Synthesis

A potential synthetic strategy could involve the Cadiot-Chodkiewicz coupling of a protected bromo-alkyne with a terminal alkyne, followed by deprotection and further coupling steps.

Step 1: Synthesis of a Protected Triyne Precursor

-

Start with a commercially available, appropriately protected propargyl alcohol derivative.

-

Perform a Cadiot-Chodkiewicz coupling with a protected butadiyne derivative.

-

Purify the resulting protected triyne alcohol by column chromatography.

Step 2: Synthesis of the Amide-Containing Alkyne

-

Synthesize a protected terminal alkyne with a carboxylic acid functionality.

-

Convert the carboxylic acid to a primary amide using standard amidation conditions (e.g., activation with a coupling agent followed by reaction with ammonia).

Step 3: Final Coupling and Deprotection

-

Deprotect the triyne precursor from Step 1 to reveal the terminal alkyne.

-

Perform a final Cadiot-Chodkiewicz coupling between the deprotected triyne and the amide-containing alkyne from Step 2.

-

Remove all protecting groups to yield the final product, 10-Hydroxy-undeca-2,4,6,8-tetraynamide.

-

Purify the final compound using high-performance liquid chromatography (HPLC).

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C≡C, C=O).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 10-Hydroxy-undeca-2,4,6,8-tetraynamide.

Predicted Biological Activity and Potential Signaling Pathways

Many natural products containing polyyne chains exhibit significant biological activity, often attributed to their ability to act as alkylating agents or to generate reactive oxygen species.[1] It is hypothesized that 10-Hydroxy-undeca-2,4,6,8-tetraynamide may possess cytotoxic properties, making it a candidate for investigation as an anticancer or antimicrobial agent.

Hypothetical Mechanism of Action

The electron-rich polyyne chain is susceptible to nucleophilic attack. It is plausible that this compound could act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine or histidine) in key cellular proteins or enzymes. This covalent modification could disrupt protein function, leading to the inhibition of critical cellular processes and ultimately inducing apoptosis.

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where 10-Hydroxy-undeca-2,4,6,8-tetraynamide induces apoptosis by inhibiting a key survival pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Hypothetical signaling pathway for the induction of apoptosis.

In Silico ADME Prediction

Computational models are valuable tools for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities in the early stages of drug discovery.[4][5][6][7][8]

Table 2: Predicted ADME Properties of 10-Hydroxy-undeca-2,4,6,8-tetraynamide

| ADME Parameter | Predicted Characteristic | Rationale |

| Absorption | Moderate to low oral bioavailability is expected. | The compound's moderate polarity and potential for hydrogen bonding may hinder passive diffusion across the gut wall. |

| Distribution | Likely to distribute into tissues, but may not cross the blood-brain barrier effectively. | The predicted logP suggests it is not overly lipophilic. The polar groups would limit passive diffusion across the blood-brain barrier. |

| Metabolism | The polyyne chain is expected to be a site of metabolic activity, potentially through oxidation or reduction. The amide and hydroxyl groups may undergo conjugation reactions. | Highly unsaturated systems are often susceptible to metabolic transformations. |

| Excretion | Likely to be excreted renally after metabolism to more polar derivatives. | Increased polarity through metabolism facilitates renal clearance. |

Conclusion

This theoretical guide provides a foundational overview of the predicted physicochemical properties, a potential synthetic approach, and hypothetical biological activities of 10-Hydroxy-undeca-2,4,6,8-tetraynamide. The presence of a conjugated polyyne system, along with polar functional groups, suggests a molecule with interesting chemical and biological characteristics that warrant experimental investigation. The predictive nature of this document should be emphasized, and all proposed properties and activities require experimental validation. This guide serves as a roadmap for future research into this novel compound and its potential applications in medicinal chemistry and materials science.

References

- 1. Polyyne - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of naturally occurring polyynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]

- 6. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

"stability and degradation of 10-Hydroxy-undeca-2,4,6,8-tetraynamide"

An in-depth technical guide on the stability and degradation of a specific compound, 10-Hydroxy-undeca-2,4,6,8-tetraynamide, cannot be provided at this time due to a lack of available scientific literature and data on this particular molecule. Searches for this compound have not yielded specific information regarding its stability, degradation pathways, or quantitative data from experimental studies.

However, it is possible to provide a broader technical guide on the stability and degradation of polyacetylenes, the class of compounds to which 10-Hydroxy-undeca-2,4,6,8-tetraynamide belongs. This information can serve as a valuable reference for researchers, scientists, and drug development professionals working with similar chemical structures. Polyacetylenes are known for their potential biological activity and unique electronic properties, but they are also recognized for their inherent instability, which is a critical consideration in their development and application.[1][2]

General Overview of Polyacetylene Stability and Degradation

Polyacetylenes are organic polymers with repeating C-C single and double or triple bonds, forming a conjugated system. This extended π-system is responsible for many of their interesting properties but also contributes to their reactivity and subsequent degradation.

Key Factors Influencing Stability:

-

Oxygen and Air: Exposure to air, and specifically oxygen, is a primary driver of polyacetylene degradation.[1] The conjugated backbone is susceptible to oxidation, leading to the formation of carbonyls and hydroxyls, which disrupts the conjugation and diminishes the material's desired properties.

-

Light: Photochemical reactions can induce isomerization (e.g., cis-trans) and cross-linking, altering the polymer's structure and properties.

-

Temperature: While some polyacetylenes exhibit high thermal stability in inert atmospheres, their stability is significantly reduced in the presence of oxygen.[1] Thermal degradation in air often involves oxidative processes.

-

Solvents and pH: The solubility of polyacetylenes is often low, making them difficult to process.[1][3] The stability in different solvent systems and at various pH values can vary, but systematic studies on a wide range of polyacetylenes are not extensively documented in the public domain.

General Degradation Pathways

The degradation of polyacetylenes can proceed through several mechanisms, often in combination. A simplified, conceptual representation of a common degradation pathway initiated by oxidation is provided below.

Caption: Conceptual workflow of polyacetylene oxidative degradation.

General Experimental Protocols for Stability Assessment

While specific protocols for 10-Hydroxy-undeca-2,4,6,8-tetraynamide are unavailable, the following are general methodologies used to assess the stability of polyacetylenes and other conjugated polymers.

1. Thermal Stability Analysis:

-

Thermogravimetric Analysis (TGA): This is a fundamental technique to determine the thermal stability of a material.

-

Methodology: A small sample of the polyacetylene is heated at a constant rate in a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions). The weight loss of the sample is recorded as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

-

2. Photostability Analysis:

-

UV-Vis Spectroscopy: Changes in the electronic absorption spectrum can indicate degradation of the conjugated system.

-

Methodology: A solution or thin film of the polyacetylene is exposed to a light source of a specific wavelength and intensity for varying durations. UV-Vis spectra are recorded at different time points. A decrease in the intensity of the characteristic absorption bands or a shift in the absorption maxima would indicate degradation.

-

3. Chemical Stability Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the degradation of a compound over time in different chemical environments.

-

Methodology: The polyacetylene is incubated in various solutions (e.g., different pH buffers, in the presence of oxidizing agents). Aliquots are taken at different time intervals, and the concentration of the parent compound is quantified by HPLC. The appearance of new peaks can indicate the formation of degradation products.

-

4. Structural Characterization of Degradation Products:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying changes in functional groups.

-

Methodology: The IR spectrum of the polyacetylene is measured before and after degradation. The appearance of new bands, such as a broad band around 3400 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), can confirm oxidative degradation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, provided they can be isolated and are soluble.

Data Presentation

Due to the absence of specific data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide, a data table cannot be generated. For general polyacetylenes, data from stability studies would typically be presented in tables summarizing:

-

Thermal Stability: Onset of decomposition temperature (°C) from TGA in different atmospheres.

-

Photostability: Half-life (t½) under specific light conditions determined by UV-Vis spectroscopy.

-

Chemical Stability: Percentage of compound remaining after a certain time in different chemical environments, as measured by HPLC.

References

Potential Therapeutic Targets of 10-Hydroxy-undeca-2,4,6,8-tetraynamide: A Technical Whitepaper

Disclaimer: The following document outlines the potential therapeutic targets of 10-Hydroxy-undeca-2,4,6,8-tetraynamide based on the known biological activities of structurally related compounds, namely polyynes, alkynyl amides, and hydroxylated polyynes. As of the time of this writing, no direct experimental data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide has been found in publicly available scientific literature. Therefore, this whitepaper presents a predictive analysis to guide future research and drug development efforts.

Executive Summary

10-Hydroxy-undeca-2,4,6,8-tetraynamide is a unique chemical entity characterized by a hydroxyl group, a conjugated tetrayne core, and a terminal amide moiety. While this specific molecule remains uncharacterized in the scientific literature, its structural components are present in a variety of naturally occurring and synthetic compounds with significant biological activities. This whitepaper synthesizes the existing knowledge on these related compounds to propose potential therapeutic targets and mechanisms of action for 10-Hydroxy-undeca-2,4,6,8-tetraynamide. The primary therapeutic areas of interest for this class of compounds include oncology, inflammatory diseases, infectious diseases, and neurodegenerative disorders.

Molecular Profile of 10-Hydroxy-undeca-2,4,6,8-tetraynamide

The structure of 10-Hydroxy-undeca-2,4,6,8-tetraynamide suggests a molecule with a rigid, linear geometry due to the polyyne chain, and potential for hydrogen bonding and other interactions through its hydroxyl and amide functional groups. These features are common in molecules that interact with biological macromolecules, suggesting a high potential for bioactivity.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally analogous compounds, several key therapeutic targets and pathways are proposed for 10-Hydroxy-undeca-2,4,6,8-tetraynamide.

Anticancer Activity

Polyynes are well-documented for their cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms of action for the anticancer activity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide include:

-

Induction of Apoptosis: Polyacetylenic compounds have been shown to induce programmed cell death in cancer cells.[3] This could be a primary mechanism for the potential anticancer effects of the title compound.

-

Cell Cycle Arrest: Compounds with polyyne structures can inhibit the proliferation of cancer cells by arresting the cell cycle.[2]

-

Inhibition of Key Signaling Pathways: The NF-κB pathway, which is crucial for cancer cell survival and proliferation, is a known target for some polyacetylenes.[3] Inhibition of this pathway could be a potential therapeutic strategy.

Anti-inflammatory Effects

The anti-inflammatory properties of polyynes are another area of significant interest.[2] Potential mechanisms include:

-

Modulation of Inflammatory Mediators: Alkylamides, which share the amide functional group, have been reported to possess anti-inflammatory properties.[4] This suggests that 10-Hydroxy-undeca-2,4,6,8-tetraynamide could modulate the production of pro-inflammatory cytokines and other mediators.

-

Inhibition of Inflammatory Enzymes: Natural compounds are known to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade.

Antimicrobial and Antiviral Activity

A broad range of organisms synthesize polyynes, and these compounds often exhibit antibiotic, antiviral, and nematocidal activities.[5] Thiarubrines, a class of polyynes, are active against HIV-1.[5] Bacterial polyynes also show potent antimicrobial activities.[6] A potential target in fungi is acetyl-CoA acetyltransferase.[7]

Neuroprotective Effects

Polyphenolic compounds, which share the hydroxyl functional group, are known for their neuroprotective effects.[8][9][10] While polyynes themselves are less studied in this context, the presence of a hydroxyl group on the aliphatic chain of 10-Hydroxy-undeca-2,4,6,8-tetraynamide suggests potential for:

-

Antioxidant Activity: The hydroxyl group could contribute to free radical scavenging, thereby protecting neuronal cells from oxidative stress.

-

Modulation of Neuroinflammatory Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. The potential anti-inflammatory properties of this compound could be beneficial in this context.

Quantitative Data on Related Compounds

The following tables summarize the cytotoxic activities of various polyyne compounds against different human cancer cell lines, providing a basis for comparison.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (3S,10R)-tridaxin B | K562 (Leukemia) | 2.62 | [3] |

| (3S,10S)-tridaxin B | K562 (Leukemia) | 14.43 | [3] |

| Tridaxin F | K562 (Leukemia) | 17.91 | [3] |

| Polyacetylene Compound 5 (from E. pallida) | COLO320 (Colon Cancer) | Significantly lower than 5-fluorouracil | [1] |

| Panaquinquecol 4 | A2780 (Ovarian Cancer) | 7.60 ± 1.33 | [11] |

| Panaquinquecol 4 | SKOV3 (Ovarian Cancer) | 27.53 ± 1.22 | [11] |

| (3S, 8S)-falcarindiol (OH-1) | MCF-7 (Breast Cancer) | 15.3 | [12] |

| (3S, 8S)-falcarindiol (OH-1) | A549 (Lung Cancer) | 23.5 | [12] |

| (3S, 8S)-falcarindiol (OH-1) | HepG2 (Liver Cancer) | 7.7 | [12] |

| (3S, 8S)-falcarindiol (OH-1) | MDA-MB-231 (Breast Cancer) | 4.7 | [12] |

Proposed Experimental Protocols

To investigate the potential therapeutic targets of 10-Hydroxy-undeca-2,4,6,8-tetraynamide, the following experimental protocols are proposed based on methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HepG2, K562) in 96-well plates at an optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in the culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated.[3]

NF-κB Activity Assay

This assay can determine if the compound inhibits the NF-κB signaling pathway.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing NF-κB response elements linked to a reporter gene (e.g., luciferase).

-

Cell Treatment: Treat the transfected cells with 10-Hydroxy-undeca-2,4,6,8-tetraynamide for a defined period.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the treated cells compared to the control would indicate inhibition of the NF-κB pathway.

Visualizations of Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways and experimental workflows discussed.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Workflow for determining the IC50 value.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of 10-Hydroxy-undeca-2,4,6,8-tetraynamide strongly suggest a high potential for biological activity. Based on the extensive research on related polyynes and alkynyl amides, the most promising therapeutic avenues for this compound appear to be in oncology and the treatment of inflammatory conditions. Future research should focus on the synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide and its subsequent evaluation in a battery of in vitro and in vivo assays to validate the predicted therapeutic targets and mechanisms of action outlined in this whitepaper. Such studies will be crucial in determining the true therapeutic potential of this novel chemical entity.

References

- 1. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. benchchem.com [benchchem.com]

- 4. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyyne - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Integrated omics approach to unveil antifungal bacterial polyynes as acetyl-CoA acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of polyphenol-rich extracts obtained from agricultural by-products in an induced cognitive decline model of zebrafish larvae and in human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Properties of C17 Polyacetylenes from the Fresh Roots of Panax ginseng on Human Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Activities of Polyynes from the Root Bark of Oplopanax horridus and Their Acetylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Screening of 10-Hydroxy-undeca-2,4,6,8-tetraynamide: An In-Depth Technical Guide

Introduction

10-Hydroxy-undeca-2,4,6,8-tetraynamide is a novel polyyne compound with potential therapeutic applications. As with any new chemical entity destined for preclinical development, a thorough toxicological assessment is paramount to ensure its safety profile is well-understood. This guide outlines a comprehensive, tiered approach to the toxicology screening of 10-Hydroxy-undeca-2,4,6,8-tetraynamide, progressing from in vitro assays to in vivo studies. The methodologies and data presentation formats described herein are designed for researchers, scientists, and drug development professionals to facilitate a robust evaluation of the compound's safety.

A tiered approach to toxicity testing is a strategic method that begins with broad, high-throughput in vitro assays and progresses to more complex and targeted in vivo studies. This strategy allows for early identification of potential liabilities, conserves resources, and reduces the reliance on animal testing. The initial tiers focus on cytotoxicity, genotoxicity, and metabolic stability, providing a foundational understanding of the compound's interaction with biological systems at a cellular and subcellular level. Promising candidates with acceptable in vitro profiles may then advance to in vivo studies to evaluate systemic toxicity and establish a preliminary safety margin.

Tier 1: In Vitro Toxicology Screening

The initial phase of toxicological assessment for 10-Hydroxy-undeca-2,4,6,8-tetraynamide involves a battery of in vitro assays to evaluate its potential for cytotoxicity, genotoxicity, and metabolic liabilities. These assays are crucial for early-stage hazard identification and can guide further development.[1][2]

In Vitro Cytotoxicity Assessment

The evaluation of cytotoxicity is a fundamental first step in toxicology screening. It provides insights into the concentration at which a compound induces cell death. A panel of cell lines, including metabolically competent cells like HepG2 (human hepatoma) and a non-hepatic cell line such as HEK293 (human embryonic kidney), should be utilized to identify potential target organ toxicity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 10-Hydroxy-undeca-2,4,6,8-tetraynamide (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: In Vitro Cytotoxicity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 24 | > 100 |

| 48 | 85.6 | |

| 72 | 62.3 | |

| HEK293 | 24 | > 100 |

| 48 | 98.2 | |

| 72 | 75.1 |

In Vitro Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The Ames test and the Comet assay are standard preliminary screens for genotoxicity.[1]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

-

Compound Exposure: Expose the bacterial strains to a range of concentrations of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.

-

Plating: Plate the treated bacteria on a minimal agar medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Table 2: Genotoxicity Assessment of 10-Hydroxy-undeca-2,4,6,8-tetraynamide

| Assay | Test System | Concentration Range (µ g/plate ) | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium TA98 | 0.1 - 1000 | With & Without | Negative |

| S. typhimurium TA100 | 0.1 - 1000 | With & Without | Negative | |

| S. typhimurium TA1535 | 0.1 - 1000 | With & Without | Negative | |

| S. typhimurium TA1537 | 0.1 - 1000 | With & Without | Negative |

Metabolic Stability and Cytochrome P450 (CYP) Inhibition

Understanding the metabolic fate of a new compound is critical. In vitro assays using human liver microsomes can provide initial data on metabolic stability and the potential for drug-drug interactions through inhibition of major CYP enzymes.

Experimental Protocol: CYP Inhibition Assay

-

Microsome Incubation: Incubate human liver microsomes with a cocktail of CYP-specific probe substrates and a range of concentrations of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

-

Reaction Termination: Stop the reaction after a specified time with a suitable solvent (e.g., acetonitrile).

-

Metabolite Analysis: Analyze the formation of probe substrate metabolites using LC-MS/MS.

-

Data Analysis: Calculate the IC50 values for the inhibition of each CYP isoform.

Table 3: Metabolic Stability and CYP450 Inhibition Profile

| Parameter | Value |

| Metabolic Stability | |

| Half-life (t1/2) in HLM (min) | 45 |

| Intrinsic Clearance (CLint) (µL/min/mg) | 15.4 |

| CYP450 Inhibition (IC50, µM) | |

| CYP1A2 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | 38.7 |

| CYP2D6 | > 50 |

| CYP3A4 | 22.1 |

Tier 2: In Vivo Acute Toxicity Screening

Should the in vitro data demonstrate a favorable profile, a preliminary in vivo acute toxicity study is warranted to understand the compound's effects in a whole organism.[2] This study helps to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Experimental Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of 10-Hydroxy-undeca-2,4,6,8-tetraynamide to one animal. The initial dose is selected based on in vitro data.

-

Observation: Observe the animal for signs of toxicity for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is repeated until the MTD and potential LD50 (lethal dose for 50% of the population) can be estimated.

-

Clinical Observations: Record clinical signs, body weight changes, and any instances of morbidity or mortality.

-

Pathology: At the end of the study, perform a gross necropsy on all animals.

Table 4: Acute Oral Toxicity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide in Rats

| Parameter | Result |

| Estimated LD50 (mg/kg) | > 2000 |

| Clinical Signs | No significant findings at doses up to 2000 mg/kg |

| Body Weight Changes | No significant changes |

| Gross Necropsy Findings | No treatment-related abnormalities |

Visualizations

References

Methodological & Application

"protocols for synthesizing 10-Hydroxy-undeca-2,4,6,8-tetraynamide"

APPLICATION NOTE

Topic: Protocols for the Synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxy-undeca-2,4,6,8-tetraynamide is a complex organic molecule characterized by a C11 aliphatic chain, a conjugated tetrayne system, a terminal primary amide, and a terminal hydroxyl group. Polyynes, particularly long-chain and functionalized ones, are of significant interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities. However, their synthesis is challenging due to the inherent instability of the polyyne chain. This document outlines a proposed synthetic strategy for 10-Hydroxy-undeca-2,4,6,8-tetraynamide, based on established organic chemistry principles and methodologies for the synthesis of related compounds, as no direct synthesis protocol for this specific molecule has been reported in the literature. The proposed pathway involves the sequential construction of the polyyne backbone through iterative cross-coupling reactions, followed by the introduction and modification of the terminal functional groups.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule is outlined below. The synthesis is designed to build the sensitive tetrayne core in the final steps to minimize degradation.

Caption: Retrosynthetic analysis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide.

Proposed Synthetic Protocol

The forward synthesis is proposed in four main stages:

-

Preparation of a protected C5 building block.

-

Construction of the C11 carbon skeleton and tetrayne core via iterative coupling.

-

Functional group manipulation to install the carboxylic acid precursor.

-

Final deprotection and amidation.

Stage 1: Synthesis of a Protected C5 Building Block (prop-2-yn-1-ol derivative)

This stage focuses on creating a suitable starting material with a protected hydroxyl group to prevent unwanted side reactions.

Protocol 1: Protection of Prop-2-yn-1-ol

-

Objective: To protect the hydroxyl group of prop-2-yn-1-ol as a silyl ether.

-

Materials:

-

Prop-2-yn-1-ol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve prop-2-yn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.2 eq) in DCM to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyldimethyl(prop-2-yn-1-yloxy)silane.

-

| Reactant | Molar Eq. | Purity | Expected Yield |

| Prop-2-yn-1-ol | 1.0 | >99% | - |

| tert-Butyldimethylsilyl chloride | 1.2 | >98% | - |

| Imidazole | 2.5 | >99% | - |

| Product | - | >95% | 90-95% |

Stage 2: Construction of the Tetrayne Core

This stage involves the iterative coupling of alkyne units to build the C11 tetrayne backbone. The Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne, is a suitable method for constructing unsymmetrical polyynes.[1][2]

Protocol 2: Synthesis of a Diyne Intermediate via Cadiot-Chodkiewicz Coupling

-

Objective: To couple the protected propargyl alcohol with a suitable bromo-alkyne.

-

Materials:

-

tert-Butyldimethyl(prop-2-yn-1-yloxy)silane (from Protocol 1)

-

1-Bromo-2-(trimethylsilyl)acetylene

-

Copper(I) chloride (CuCl)

-

Hydroxylamine hydrochloride

-

Ethylamine (70% in water)

-

Methanol

-

Ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flask, dissolve copper(I) chloride (0.05 eq) and hydroxylamine hydrochloride (0.1 eq) in aqueous ethylamine under an inert atmosphere.

-

Add a solution of tert-butyldimethyl(prop-2-yn-1-yloxy)silane (1.0 eq) in methanol.

-

Slowly add a solution of 1-bromo-2-(trimethylsilyl)acetylene (1.1 eq) in methanol.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into a saturated ammonium chloride solution and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diyne by column chromatography.

-

| Reactant | Molar Eq. | Purity | Expected Yield |

| tert-Butyldimethyl(prop-2-yn-1-yloxy)silane | 1.0 | >95% | - |

| 1-Bromo-2-(trimethylsilyl)acetylene | 1.1 | >97% | - |

| Copper(I) chloride | 0.05 | >98% | - |

| Product | - | >90% | 70-80% |

Further iterations of this coupling, after appropriate deprotection and functionalization of the diyne, would be required to build the full tetrayne chain.

Caption: Proposed experimental workflow for the synthesis.

Stage 3: Introduction of the Amide Precursor

After the tetrayne core is assembled, a terminal functional group that can be converted to an amide must be introduced. A common strategy is to oxidize a terminal alkyne to a carboxylic acid.

Protocol 3: Oxidation of a Terminal Alkyne to a Carboxylic Acid

-

Objective: To convert a terminal alkyne on the polyyne chain to a carboxylic acid.

-

Materials:

-

Terminal polyyne

-

Potassium permanganate (KMnO4)

-

A crown ether (e.g., 18-crown-6)

-

Benzene or Toluene

-

Sodium bisulfite solution

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the terminal polyyne (1.0 eq) in benzene or toluene.

-

Add 18-crown-6 (0.1 eq) to the solution.

-

Add powdered potassium permanganate (3.0 eq) in portions while stirring vigorously.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and destroy excess permanganate by adding aqueous sodium bisulfite until the purple color disappears.

-

Acidify the mixture with dilute HCl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the carboxylic acid.

-

Purify by recrystallization or chromatography if necessary.

-

| Reactant | Molar Eq. | Purity | Expected Yield |

| Terminal Polyyne | 1.0 | >90% | - |

| Potassium Permanganate | 3.0 | >99% | - |

| 18-crown-6 | 0.1 | >99% | - |

| Product | - | >85% | 50-70% |

Stage 4: Deprotection and Amidation

The final steps involve removing the protecting group from the hydroxyl end and converting the carboxylic acid to the primary amide.

Protocol 4: Deprotection of TBDMS Ether

-

Objective: To remove the TBDMS protecting group.

-

Materials:

-

TBDMS-protected polyyne carboxylic acid

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate